Lipophilicity Reduction of 3-Cyclopropylprop-2-enenitrile vs. 3-Phenylacrylonitrile (Cinnamonitrile)
3-Cyclopropylprop-2-enenitrile exhibits a measured/calculated log P of 1.26–1.48, which is approximately 1.0–1.5 log units lower than that of 3-phenylacrylonitrile (cinnamonitrile, log P ≈ 2.5–2.9) . This reduction in lipophilicity is directly linked to improved aqueous solubility and a lower risk of CYP450-mediated oxidative metabolism when the fragment is incorporated into lead compounds [1]. In direct comparison, the cyclopropyl analogue is better suited for programs requiring lower cLogD₇.₄, which is a key parameter for avoiding promiscuity and metabolic clearance in drug discovery [2].
| Evidence Dimension | Lipophilicity (log P / cLogP) |
|---|---|
| Target Compound Data | log P = 1.26–1.48 (measured/calculated) |
| Comparator Or Baseline | 3-Phenylacrylonitrile (cinnamonitrile): log P ≈ 2.5–2.9; 3-Cyclopentylacrylonitrile: log P ≈ 2.1–2.4 |
| Quantified Difference | Δ log P ≈ −1.0 to −1.5 relative to cinnamonitrile; Δ log P ≈ −0.6 to −0.9 relative to 3-cyclopentylacrylonitrile |
| Conditions | Calculated log P values from ChemSpace, ChemicalBook, and PubChem; consistent with fragment-based cLogP predictions |
Why This Matters
Lower log P directly correlates with improved developability profiles in medicinal chemistry, making the cyclopropyl variant the preferred acrylonitrile building block when lipophilic efficiency (LipE) optimization is a program priority.
- [1] Talele, T. T. (2016). The 'Cyclopropyl Fragment' in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712–8756. View Source
- [2] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890. View Source
